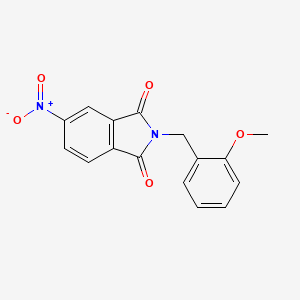![molecular formula C17H18N2O4S B5723232 N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as MNBA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized and studied extensively for its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. In addition, this compound has been shown to exhibit strong coloration properties, making it a potential candidate for the development of new dyes and pigments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity, making it a safe candidate for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in aqueous solutions. This compound can also be sensitive to light, which can affect its stability over time.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide. One potential area of research is the development of this compound derivatives with improved solubility and stability. Another area of research is the investigation of the mechanism of action of this compound in more detail. This could involve the identification of specific enzymes and signaling pathways that are targeted by this compound. Additionally, further research is needed to investigate the potential applications of this compound in agriculture and industry, including the development of new herbicides, fungicides, dyes, and pigments.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide involves the reaction of 2-methoxy-5-nitroaniline with 2-methylbenzyl mercaptan and acetic anhydride in the presence of a catalyst. The reaction proceeds through an acylation and thiolation process, resulting in the formation of this compound. This synthesis method has been optimized and modified to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
In agriculture, this compound has been studied for its potential use as a herbicide and fungicide. This compound has been shown to inhibit the growth of various weed and fungal species, making it a promising candidate for crop protection.
In industry, this compound has been investigated for its potential use as a dye and pigment. This compound has been shown to exhibit strong coloration properties, making it a potential candidate for the development of new dyes and pigments.
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-5-3-4-6-13(12)10-24-11-17(20)18-15-9-14(19(21)22)7-8-16(15)23-2/h3-9H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOUHPBXHTUTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide](/img/structure/B5723178.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5723187.png)
![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)
![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)


![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)


